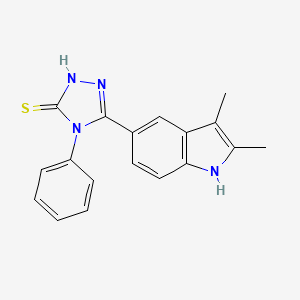
N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide, also known as BDB, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic benefits. BDB belongs to the class of benzamide derivatives and is structurally similar to other psychoactive compounds such as MDMA and MDA.
作用機序
N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide acts as a monoamine releaser, which means that it increases the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased sociability, and heightened empathy. N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide also acts as a mild serotonin receptor agonist, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide increases heart rate and blood pressure, which may be a concern for individuals with cardiovascular issues. N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has also been shown to increase body temperature, which may lead to dehydration and other adverse effects. Additionally, N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has been shown to have neurotoxic effects on serotonin-producing neurons, which may limit its therapeutic potential.
実験室実験の利点と制限
N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide also has a similar mechanism of action to other psychoactive compounds, which allows for comparisons to be made between different compounds. However, N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has limitations as well. Its neurotoxic effects on serotonin-producing neurons may limit its therapeutic potential, and its effects on cardiovascular function may make it unsuitable for some experimental designs.
将来の方向性
There are several future directions for research on N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide. One direction is to study its potential therapeutic effects in the treatment of depression, anxiety, and PTSD. Another direction is to investigate its potential neuroprotective effects and to develop safer analogs of N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide that may have fewer adverse effects. Additionally, further research is needed to better understand the mechanisms of action of N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide and its effects on various physiological systems.
合成法
The synthesis of N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with phenylacetylene in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide.
科学的研究の応用
N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has been studied extensively for its potential therapeutic benefits in the treatment of several mental health disorders. Studies have shown that N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has a similar mechanism of action to MDMA and MDA, which are known to increase the levels of serotonin, dopamine, and norepinephrine in the brain. N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has been shown to have similar effects, which may make it a promising candidate for the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(2-phenylethynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c24-22(23-19-12-13-20-21(14-19)26-15-25-20)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-14H,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBJJTAGAVBYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C#CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5822013.png)


![2-cyclohexyl-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5822042.png)
![2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5822054.png)
![diethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5822056.png)

![5-[(1-azepanylmethylene)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5822078.png)

![methyl 2-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5822087.png)
![4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5822089.png)

